1,1,1-Trifluoro-4-methylpentan-2-one
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Overview
Description
1,1,1-Trifluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H9F3O It is a ketone characterized by the presence of three fluorine atoms attached to the first carbon and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-methylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetyl chloride with a suitable alkylating agent under controlled conditions. For example, the reaction of trifluoroacetyl chloride with 4-methylpentan-2-one in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 1,1,1-trifluoro-4-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-methylpentan-2-one has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another trifluoromethyl ketone with similar chemical properties.
1,1,1-Trifluoro-3-methylbutan-2-one: A structurally similar compound with a different alkyl group.
1,1,1-Trifluoro-4-methylhexan-2-one: A longer-chain analog with similar reactivity.
Uniqueness
1,1,1-Trifluoro-4-methylpentan-2-one is unique due to its specific combination of trifluoromethyl and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
75703-02-5 |
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Molecular Formula |
C6H9F3O |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H9F3O/c1-4(2)3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
CBGWZIHLHBYIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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